Digitoxigenin (CAS 143-62-4) is the aglycone, or non-sugar portion, of the cardiac glycoside digitoxin. As a member of the cardenolide family, its primary and most well-characterized biological activity is the potent inhibition of the Na+/K+-ATPase enzyme, a crucial transmembrane pump found in most animal cells. [1] This inhibitory action is the basis for its use in biochemical assays and as a reference compound in the study of cardiac glycosides. Structurally, it is a C23 steroid featuring a five-membered lactone ring at the C-17 position, a feature that is critical for its biological activity and differentiates it from bufadienolides. [2] Its utility as a research chemical is defined by its specific potency, lipophilicity, and its role as a direct precursor for the synthesis of various glycoside derivatives and molecular probes. [3]
While structurally similar to other cardenolide aglycones like digoxigenin, digitoxigenin is not functionally interchangeable. The sole difference—a hydroxyl group at the C-12 position in digoxigenin—results in significant variations in biological potency, isoform selectivity of Na+/K+-ATPase inhibition, and lipophilicity. [REFS-1, REFS-2] These differences directly impact experimental outcomes, affecting everything from effective concentrations in cell-based assays to binding kinetics and membrane permeability. For instance, the absence of the C-12 hydroxyl group in digitoxigenin contributes to its distinct lipophilic character, which can be a critical parameter in formulation and cell penetration studies. [3] Substituting digitoxigenin with its hydroxylated analog, digoxigenin, or with glycosylated forms like digoxin, will alter the quantitative results of an assay and compromise the reproducibility of a synthetic procedure, making precise compound selection essential for reliable research.
In a direct comparison of Na+/K+-ATPase inhibition in human red blood cells, Digitoxigenin demonstrated the highest potency among several tested cardiac glycosides and their aglycones. It exhibited an IC50 of 1.4 x 10⁻¹¹ M for the high-affinity binding site, making it significantly more potent than its close structural analog Digoxigenin (IC50 = 5.5 x 10⁻⁹ M) and the common benchmark Ouabain (IC50 = 2.8 x 10⁻⁹ M) in this assay. [1]
| Evidence Dimension | Na+/K+-ATPase Inhibition (High-Affinity Site IC50) |
| Target Compound Data | 1.4 x 10⁻¹¹ M (Digitoxigenin) |
| Comparator Or Baseline | Digoxigenin: 5.5 x 10⁻⁹ M; Ouabain: 2.8 x 10⁻⁹ M |
| Quantified Difference | ~390-fold more potent than Digoxigenin; ~200-fold more potent than Ouabain |
| Conditions | Inhibition of ⁸⁶Rb uptake in human red blood cells. |
For researchers requiring maximal inhibition at the lowest possible concentration, Digitoxigenin offers a significant potency advantage, reducing required material and minimizing potential off-target effects.
When evaluated for cytotoxicity against a panel of six human cancer cell lines, Digitoxigenin was identified as a less potent cytotoxic agent compared to its glycosylated parent compound, Digitoxin, and other glycosides. The mean IC50 for Digitoxigenin was 645 nmol/L, whereas Digitoxin was significantly more potent with a mean IC50 of 124 nmol/L. The closely related glycoside Digoxin had a mean IC50 of 344 nmol/L. [1] This highlights the critical role of the sugar moiety in enhancing cytotoxicity.
| Evidence Dimension | Mean Cytotoxicity (IC50) |
| Target Compound Data | 645 nmol/L (Digitoxigenin) |
| Comparator Or Baseline | Digitoxin: 124 nmol/L; Digoxin: 344 nmol/L |
| Quantified Difference | ~5.2-fold less potent than Digitoxin; ~1.9-fold less potent than Digoxin |
| Conditions | Cell viability assay across a panel of 6 human cancer cell lines (A-549, Ca Ski, HeLa, NCI-H460, PC-3, U-251 MG). |
This makes Digitoxigenin a crucial negative control or baseline compound in studies aiming to isolate the specific contribution of the sugar moieties of cardiac glycosides to their anticancer activity.
Digitoxigenin serves as a validated and efficient starting material for the convergent and stereocontrolled synthesis of complex glycosides like digitoxin and its analogs. [1] Palladium-catalyzed glycosylation of digitoxigenin proceeds with high yield (86%) and as a single diastereomer. [2] This high degree of stereocontrol and yield makes it a more reliable and predictable precursor for building complex glycosylated derivatives compared to starting with more complex glycosides (e.g., digoxin) which would require deglycosylation and subsequent reglycosylation, a less efficient process.
| Evidence Dimension | Synthetic Yield in Stereoselective Glycosylation |
| Target Compound Data | 86% yield as a single diastereomer |
| Comparator Or Baseline | Alternative multi-step deglycosylation/reglycosylation routes from existing glycosides. |
| Quantified Difference | Provides a more direct and higher-yielding route to specific glycosides. |
| Conditions | Palladium-catalyzed glycosylation with a pyranone. |
For medicinal chemists creating novel glycoside libraries or probes, procuring Digitoxigenin as the aglycone core provides a more efficient, higher-yielding, and stereochemically precise synthetic starting point.
Due to its exceptionally high potency (IC50 ≈ 14 pM) against the Na+/K+-ATPase high-affinity site, Digitoxigenin is the right choice as a positive control or reference standard in high-throughput screening campaigns or detailed kinetic studies where maximal inhibition is required at picomolar concentrations. [1]
Digitoxigenin is the preferred precursor for synthetic projects requiring the controlled, iterative addition of sugar moieties. Its proven utility in high-yield, stereoselective palladium-catalyzed glycosylations makes it the ideal starting block for creating novel cardiac glycoside analogs for structure-activity relationship (SAR) studies. [2]
In cancer research focused on the therapeutic potential of cardiac glycosides, Digitoxigenin's significantly lower cytotoxicity compared to its glycosylated forms (e.g., digitoxin) makes it an essential tool. It allows researchers to specifically dissect the contribution of the aglycone core versus the sugar residues to the overall anticancer effect. [3]
Acute Toxic